![molecular formula C15H10F4N2OS B5881462 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5881462.png)
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been shown to have beneficial effects on various physiological processes.
Mechanism of Action
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 works by stimulating the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is an important signaling molecule that regulates various physiological processes, including smooth muscle relaxation and platelet aggregation. By increasing the levels of cGMP, 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 can help to improve blood flow and reduce inflammation.
Biochemical and Physiological Effects:
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 has been shown to have a number of biochemical and physiological effects. It can help to reduce blood pressure, improve blood flow, and reduce inflammation. It has also been shown to have antiplatelet effects, which may be beneficial in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 is its high potency and selectivity for sGC. This makes it a useful tool for studying the role of sGC in various physiological processes. However, its effects can be influenced by other factors, such as the presence of other signaling molecules or changes in cellular environment. Additionally, its high potency can also make it difficult to study in vivo, as it may have off-target effects.
Future Directions
There are several potential future directions for research on 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272. One area of interest is in the development of new sGC stimulators with improved potency and selectivity. Another area of interest is in the use of 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 in combination with other drugs, such as antiplatelet agents, to improve the treatment of cardiovascular diseases. Finally, there is also interest in exploring the potential therapeutic applications of sGC stimulators in other areas, such as neurological disorders and cancer.
Synthesis Methods
The synthesis of 3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 involves the reaction of 3-fluoroaniline with carbon disulfide and chloroformate, followed by reaction with 3-(trifluoromethyl)aniline to form the final product. The synthesis has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Scientific Research Applications
3-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. It also has anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory conditions.
properties
IUPAC Name |
3-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-11-5-1-3-9(7-11)13(22)21-14(23)20-12-6-2-4-10(8-12)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVHSVWZWBCEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[3-(trifluoromethyl)phenyl]carbamothioyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

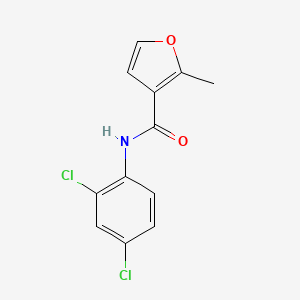
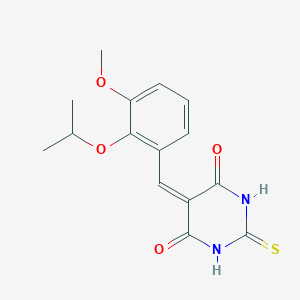
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)
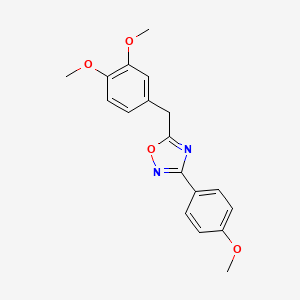
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)
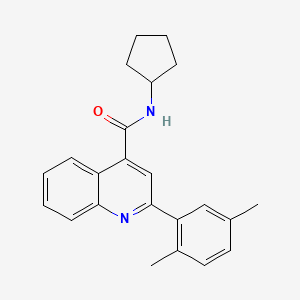

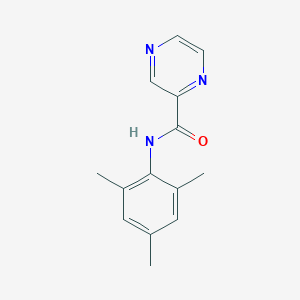

![methyl 5-[(anilinocarbonyl)amino]-2-chlorobenzoate](/img/structure/B5881496.png)
![4-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5881500.png)